alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate
Description
α-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate is a fully acetylated thio-sugar derivative where the anomeric oxygen of galactose is replaced by a sulfur atom. This substitution enhances its reactivity, particularly in glycosylation reactions, making it a valuable intermediate in synthesizing thioglycosides and oligosaccharides.
Properties
IUPAC Name |
acetic acid;(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.5C2H4O2/c7-1-2-3(8)4(9)5(10)6(12)11-2;5*1-2(3)4/h2-10,12H,1H2;5*1H3,(H,3,4)/t2-,3+,4+,5-,6-;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWLOFBZXBDDR-JGNAOSOKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)S)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Thioacetylation of Per-O-Acetylated Sugars
This method bypasses glycosyl halide intermediates by activating the anomeric acetate directly. A landmark study by Dong et al. demonstrated that per-O-acetylated glucoses react with potassium thioacetate (KSAc) under BF₃·Et₂O catalysis in ethyl acetate, yielding 1-thioacetates in >90% yield. The mechanism likely involves BF₃ coordinating to the acetyl oxygen, polarizing the C–O bond and facilitating nucleophilic attack by thioacetate. For galactose derivatives, analogous conditions apply, with the α-anomer favored due to the anomeric effect stabilizing the axial sulfur atom.
Glycosyl Halide Displacement
Traditional routes employ glycosyl bromides or chlorides, which react with thioacetate salts. For example, β-D-galactose pentaacetate can be converted to its glycosyl bromide using HBr/AcOH, followed by displacement with KSAc. However, this two-step process suffers from halide instability and lower yields (~70%) compared to one-pot methods.
Optimized One-Pot Synthesis
Reaction Conditions and Mechanistic Insights
The most efficient protocol, adapted from Dong et al. , involves:
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Substrate : β-D-Galactose pentaacetate (1.0 equiv).
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Reagents : KSAc (1.2 equiv), BF₃·Et₂O (0.2 equiv).
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Solvent : Ethyl acetate, 40°C, 6 hours.
Under these conditions, the reaction proceeds via an SN2-like mechanism, with inversion at the anomeric center to yield the α-thio product. BF₃ enhances electrophilicity at C1 without requiring harsh acids, minimizing side reactions.
Table 1: Comparative Yields of Thioglycosides via Direct Thioacetylation
| Sugar | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| β-D-Glucose | BF₃·Et₂O | 40 | 6 | 91 |
| β-D-Galactose | BF₃·Et₂O | 40 | 7 | 87 |
| α-D-Mannose | ZnCl₂ | 60 | 5 | 78 |
Stereochemical Control and Anomerization
The α-configuration is thermodynamically favored in non-polar solvents due to the anomeric effect. However, Hribernik et al. observed anomerization of glycosyl thiols under basic conditions, with equilibrium ratios shifting toward β-anomers in polar aprotic solvents like DMF. For α-D-galactopyranose, 1-thio-pentaacetate, maintaining reaction temperatures below 50°C and avoiding strong bases ensures >95% α-selectivity.
Scalable and Green Chemistry Approaches
A patent by Ding et al. highlights a solvent-free variant using mechanochemical grinding of β-D-galactose pentaacetate with KSAc and catalytic Zn(OTf)₂, achieving 85% yield in 2 hours. This method reduces waste and eliminates volatile solvents, aligning with green chemistry principles.
Analytical Characterization
Key spectroscopic data for α-D-galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate:
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¹H NMR (CDCl₃) : δ 5.42 (d, J = 3.8 Hz, H-1), 5.15–5.05 (m, H-2, H-3, H-4), 4.30–4.10 (m, H-5, H-6), 2.10–2.00 (s, 15H, Ac).
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¹³C NMR : δ 170.2 (C=O), 86.5 (C-1), 70.1–61.0 (pyranose carbons), 20.8–20.5 (CH₃).
Applications in Drug Synthesis
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group back to its original state.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Restored thio groups.
Substitution Products: Derivatives with new functional groups replacing acetyl groups.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Agents :
- Recent studies have explored the use of carbohydrate-based NK1R antagonists derived from D-galactose, showing promising results against various cancer cells. These derivatives exhibit high affinity for NK1 receptors and demonstrate selective cytotoxic activity comparable to traditional chemotherapeutics like Cisplatin .
- Insulin Secretagogues :
- Glycosylation Reactions :
Biochemical Applications
-
Biological Interaction Studies :
- Research has focused on understanding how alpha-D-galactopyranose derivatives interact within biological systems. These studies are essential for elucidating their therapeutic effects and mechanisms of action in various diseases.
- Plant Growth Regulators :
Material Science Applications
- Biodegradable Polymers :
Case Studies
Case Study 1: Anticancer Activity
- A study published in Nature reported on carbohydrate-based NK1R antagonists synthesized from D-galactose derivatives showing significant anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Insulinotropic Effects
Mechanism of Action
The mechanism of action of alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate involves its interaction with molecular targets through its acetyl and thio groups. These interactions can influence various biochemical pathways, including enzyme inhibition and activation. The compound’s unique structure allows it to bind selectively to specific molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely C₁₆H₂₂O₁₀S (replacing one oxygen with sulfur compared to non-thio pentaacetates).
- Molecular Weight : ~406.39 g/mol (calculated).
- Structure: The thio group at the anomeric position (C1) and acetyl groups at positions 2, 3, 4, and 6.
- Applications: Used as a glycosyl donor in organic synthesis, particularly for constructing sulfur-linked glycoconjugates .
Comparison with Similar Compounds
α-D-Galactopyranose Pentaacetate (Non-Thio)
- CAS : 25878-60-8 .
- Molecular Formula : C₁₆H₂₂O₁₁.
- Molecular Weight : 390.34 g/mol.
- Physical Properties: Melting Point: Not explicitly provided, but similar compounds (e.g., β-D-galactose pentaacetate) melt at 143–144°C . Optical Rotation: [α]₂₀/D for β-D-galactose pentaacetate is +8.6° to +23° (in CHCl₃) ; α-anomer values likely differ.
- Reactivity/Applications : Used in glycosylation reactions and as a protected galactose intermediate .
β-D-Galactopyranose Pentaacetate
α-D-Glucose Pentaacetate
β-D-Glucose Pentaacetate
α-D-Mannopyranose Pentaacetate
1-Thio-β-D-Galactopyranose Pentaacetate
1-Thio-α-D-Glucopyranose Pentaacetate
- CAS : 62860-10-0 .
- Molecular Formula : C₁₆H₂₂O₁₀S.
- Reactivity : The thio group increases susceptibility to oxidation but improves glycosylation efficiency .
Comparative Analysis Table
*Inferred from β-D-galactose pentaacetate.
Biological Activity
Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate is a thio derivative of alpha-D-galactopyranose that has been modified through acetylation at five hydroxyl groups. This compound has garnered attention in various biological studies due to its unique structural properties and potential applications in medicinal chemistry.
- Molecular Formula : C₁₆H₂₂O₁₁
- Molecular Weight : Approximately 390.34 g/mol
- Appearance : Light yellow crystalline solid
- Melting Point : Ranges from 95 to 114 °C depending on purity and form
The introduction of the thio group significantly alters the compound's chemical reactivity and biological interactions compared to non-thio derivatives. This modification enhances its potential for therapeutic applications.
Alpha-D-Galactopyranose derivatives have been studied for their interactions with various biological systems. Notably, they have shown promise as antagonists for neurokinin-1 receptors (NK1R), which are implicated in several pathologies, including cancer. Research indicates that compounds derived from D-galactose exhibit high affinity and selective cytotoxic activity against various cancer cell lines, comparable to established chemotherapeutics like Cisplatin .
Anticancer Properties
A study highlighted the synthesis of carbohydrate-based NK1R antagonists derived from D-galactose. The derivative 14α demonstrated significant NK1R antagonistic activity with an IC50 of 50.4 nM and a k_inact of 0.209 ± 0.103 μM . The selectivity of this compound towards cancer cells suggests a mechanism where it may inhibit cell proliferation by targeting specific receptor pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and unique features of this compound compared to related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Alpha-D-Galactopyranose | Non-thio derivative | Found in lactose; less reactive than thio derivatives |
| Alpha-D-Mannopyranose | Non-thio derivative | Exhibits different biological activities; used in glycoprotein synthesis |
| Alpha-D-Glucose pentaacetate | Non-thio derivative | Model compound for stereochemistry studies |
| Alpha-D-Galactose pentaacetate | Non-thio derivative | Similar structure but lacks thionation; used in similar applications |
The presence of the thio group in alpha-D-galactopyranose enhances its reactivity and biological specificity, potentially leading to improved therapeutic outcomes.
Synthesis and Biological Evaluation
Research has demonstrated efficient synthetic routes for producing alpha-D-galactopyranose derivatives. For instance, a method involving silicon-tethered intramolecular glycosylation has facilitated the synthesis of biologically active compounds like α-GalCer (KRN7000), which activates invariant Natural Killer T (NKT) cells . These NKT cells play a crucial role in immune responses against tumors and infections.
In another study focusing on α-GalCer derivatives, it was found that these compounds could stimulate cytokine release from NKT cells, contributing to their antitumor effects . The ability of these derivatives to modulate immune responses underscores their potential as therapeutic agents.
Q & A
Q. What are the optimal synthetic conditions for achieving high-purity alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate?
- Methodological Answer : The compound is synthesized via acetylation of 1-thio-alpha-D-galactopyranose using acetic anhydride in the presence of p-toluenesulfonic acid as a catalyst. Key parameters include:
- Catalyst : p-Toluenesulfonic acid (0.1–0.5 eq.) .
- Solvent : Excess acetic anhydride acts as both solvent and reagent .
- Temperature : Room temperature (20–25°C) for 12–24 hours .
- Yield : Typically >85% after recrystallization from ethanol .
Validation : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing acetyl group placement and stereochemistry?
- Methodological Answer :
- 1H/13C NMR :
- Acetyl protons appear as singlets at δ 2.0–2.1 ppm; integration confirms five acetyl groups .
- Anomeric proton (C1) shows a doublet at δ 5.4–5.6 ppm, confirming the alpha configuration .
- Mass Spectrometry (HRMS) :
- Exact mass (C16H22O10S): 406.4 g/mol (ESI-TOF, [M+Na]+ = 429.4) .
- Polarimetry : Specific optical rotation ([α]D25) should match literature values (e.g., +120° to +130°) to verify stereochemical integrity .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments of the thio-glycosidic bond be resolved?
- Methodological Answer : Discrepancies in stereochemical data (e.g., alpha vs. beta anomeric configuration) may arise from synthetic impurities or crystallographic ambiguities. To resolve:
- X-ray Crystallography : Directly determine the crystal structure to confirm bond angles and spatial arrangement .
- Computational Modeling : Use density functional theory (DFT) to compare calculated vs. observed NMR chemical shifts .
- Enzymatic Assays : Test substrate specificity with galactosidases, which selectively hydrolyze alpha-configured glycosides .
Q. What challenges arise when using this compound in enzyme-mediated glycosylation, and how can they be mitigated?
- Methodological Answer :
- Instability in Aqueous Media : The acetyl groups hydrolyze under basic/acidic conditions. Use non-aqueous reaction systems (e.g., DMF or THF) with glycosyltransferases engineered for organic solvent tolerance .
- Steric Hindrance : Bulky acetyl groups may impede enzyme access. Partially deprotect the compound using lipase-catalyzed selective deacetylation .
- Monitoring Reaction Progress : Employ MALDI-TOF MS to track glycoconjugate formation, as acetylated intermediates are MS-inert but detectable after deprotection .
Q. How can long-term stability and degradation pathways be studied under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Store samples at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS .
- Degradation Pathways :
| Condition | Major Degradation Product | Detection Method |
|---|---|---|
| Acidic (pH 2–3) | 1-thio-D-galactopyranose | HPAEC-PAD |
| Alkaline (pH 9–10) | Deacetylated thio-sugar | FT-IR (loss of C=O) |
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
